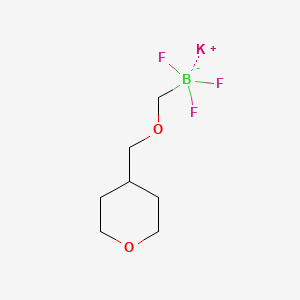

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(oxan-4-ylmethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3O2.K/c9-8(10,11)6-13-5-7-1-3-12-4-2-7;/h7H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJMMNUKHZHJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC1CCOCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

- Starting Materials : Potassium bromomethyltrifluoroborate can be used as a starting material.

- Reaction Conditions : The reaction involves the displacement of the bromide with an alkoxide, such as tetrahydropyranylmethoxide, in a suitable solvent.

- Yield and Purity : This method often results in excellent yields and high purity, making it suitable for further applications.

Hydroboration and Subsequent Treatment

- Hydroboration : This method involves the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride (KHF₂) to form the trifluoroborate.

- Applicability : While this method is more general for alkyltrifluoroborates, it can be adapted for specific alkoxymethyl derivatives.

Specific Preparation of this compound

The specific preparation of this compound is less detailed in the literature but generally follows the principles outlined above. It involves the use of tetrahydropyranylmethoxide in a nucleophilic substitution reaction with a suitable trifluoroborate precursor.

Chemical and Physical Properties

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃BF₃KO₂ |

| Molecular Weight | 236.08 g/mol |

| CAS Number | 1350320-55-6 |

| Synonyms | Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide, etc. |

| Stability | Generally stable under normal conditions |

Applications in Organic Synthesis

This compound, like other trifluoroborates, is useful in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between the trifluoroborate and aryl or alkenyl electrophiles, facilitated by palladium catalysts.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial reagent in organic chemistry, particularly for:

- Formation of Carbon-Carbon Bonds : It enables the synthesis of complex organic molecules through cross-coupling reactions.

- Carbon-Heteroatom Bond Formation : It is useful in creating bonds between carbon and other heteroatoms, which is essential for synthesizing pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate has been explored for:

- Biological Assays : Its derivatives are being investigated for their potential use in various biological assays, including enzyme inhibition studies.

- Therapeutic Potential : Preliminary studies suggest its derivatives may have therapeutic applications, particularly in treating inflammatory conditions and neurodegenerative diseases.

Medicinal Chemistry

The compound's derivatives are under investigation for their:

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation markers in models of inflammatory bowel disease (IBD) and neuroinflammation.

- Neuroprotective Effects : In models of neuroinflammation, it has shown potential to mitigate neuronal damage by reducing microglial activation.

Case Study 1: Treatment of Inflammatory Bowel Disease (IBD)

A study involving animal models demonstrated that administration of this compound resulted in:

- Reduced Inflammation : The compound significantly decreased inflammatory cytokines.

- Improved Histopathological Scores : Enhanced mucosal healing was observed compared to control groups.

Case Study 2: Neuroinflammation

Another investigation revealed that the compound could:

- Reduce Microglial Activation : This suggests potential applications in treating neurodegenerative diseases by protecting neuronal integrity.

- Mitigate Neuronal Damage : The findings indicate a promising avenue for further exploration in neuroprotective therapies.

Data Tables

Mechanism of Action

The mechanism by which Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in chemical reactions, facilitating the formation of desired products. Its unique structure allows it to bind to certain enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Group Variations

Potassium [2-(Morpholin-4-yl)ethoxy]methyltrifluoroborate

- Structure : Contains a morpholine (a six-membered ring with one oxygen and one nitrogen) linked via an ethoxymethyl chain.

- Molecular Formula: C₈H₁₅BF₃KNO₂ (MW: ~285.12 g/mol) .

- Key Differences :

- The morpholine group introduces both Lewis basic nitrogen and electron-rich oxygen , enhancing coordination with transition metals like palladium or iridium.

- Yields in Suzuki couplings with benzyl chlorides: 45% for morpholine derivatives vs. 42% for piperidine analogs, highlighting substituent-dependent efficiency .

Potassium (Morpholin-4-yl)methyltrifluoroborate

- Structure : Directly links a morpholine group to the trifluoroborate via a methyl bridge.

- Molecular Formula: C₅H₁₀BF₃KNO (MW: ~193.06 g/mol) .

- Key Differences :

Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate

- Structure : Aromatic ring substituted with a hydroxyethyl group (C₈H₉BF₃KO; MW: 240.07 g/mol) .

- Key Differences :

Potassium 4-Methyl-β-styryltrifluoroborate

Reactivity and Stability

- Electronic Effects: THP’s electron-donating ether oxygen stabilizes the boron center, moderating reactivity compared to electron-withdrawing groups (e.g., -CN or -NO₂) . Morpholine and piperazine derivatives exhibit dual coordination sites (N and O), improving catalyst turnover in iridium- or palladium-catalyzed reactions .

- Steric Effects :

Stability and Handling

- THP Derivatives : Enhanced stability due to cyclic ether protection , reducing hydrolysis risk compared to linear alkoxymethyl analogs .

- Amine-Containing Trifluoroborates (e.g., morpholinyl): Prone to oxidative degradation unless stored under inert atmospheres .

- Aromatic Trifluoroborates (e.g., styryl): Sensitive to UV light, requiring amber vial storage .

Biological Activity

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate is a chemical compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its trifluoroborate group and a tetrahydropyranyl ether moiety, which may influence its solubility and reactivity. The presence of the trifluoroborate group is significant as it can enhance the compound's ability to participate in nucleophilic substitution reactions.

The biological activity of this compound is thought to be mediated through its interactions with various molecular targets. While specific mechanisms are still under investigation, preliminary studies suggest that it may influence pathways related to inflammation and immune response modulation.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by modulating cytokine production. For instance, studies have shown that related compounds can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

2. Immunomodulatory Effects

The compound may also play a role in modulating immune responses. In vitro studies have demonstrated that it can enhance the proliferation of certain immune cells while suppressing others, suggesting a potential application in autoimmune diseases .

3. Antibacterial Activity

Preliminary investigations have indicated that this compound possesses antibacterial properties against various pathogens, including Gram-positive bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Treatment of Inflammatory Bowel Disease (IBD)

A study involving animal models of IBD demonstrated that administration of this compound resulted in reduced inflammation and improved histopathological scores compared to controls. The mechanism was linked to decreased levels of inflammatory cytokines and enhanced mucosal healing . -

Case Study 2: Neuroinflammation

In models of neuroinflammation, this compound showed promise in reducing microglial activation and subsequent neuronal damage, indicating potential for treating neurodegenerative diseases .

Data Tables

Q & A

Q. What are the established synthetic routes for Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate?

The compound is typically synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Evidence from scaled-up procedures shows that using 3 equivalents of alkoxide ensures efficient substitution. For large-scale production (>100 g), continuous Soxhlet extraction is critical to isolate the product from inorganic byproducts due to its low solubility in organic solvents .

Key Data :

- Precursor: Potassium bromomethyltrifluoroborate.

- Optimal Alkoxide Ratio: 3:1 (alkoxide:precursor).

- Yield Improvement: Soxhlet extraction increases purity and yield.

Q. What are standard reaction conditions for cross-coupling using this trifluoroborate?

The compound participates in Suzuki-Miyaura couplings with aryl chlorides under palladium catalysis. Typical conditions involve Pd(OAc)₂ or PdCl₂(dppf) as catalysts, K₂CO₃ or Cs₂CO₃ as bases, and THF/water as solvents at 60–80°C for 12–24 hours .

Example Protocol :

- Catalyst: PdCl₂(dppf) (2 mol%).

- Base: K₂CO₃ (2.5 equiv).

- Solvent: THF/H₂O (4:1).

- Temperature: 80°C, 24 hours.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence cross-coupling efficiency?

Substituents on the coupling partner (e.g., aryl chlorides) significantly impact yields. Electron-withdrawing groups (e.g., NO₂, CO₂Me) enhance reactivity by stabilizing transition states, while electron-donating groups (e.g., OMe) reduce yields due to steric hindrance or competitive coordination with the metal catalyst. For example, 5-methoxyindole derivatives yield <40% product, whereas nitro-substituted analogs achieve 60–80% yields .

Substituent Impact Table :

| Substituent (Position) | Yield (%) | Effect |

|---|---|---|

| -OMe (5-position) | 39 | Steric hindrance |

| -NO₂ (5-position) | 60 | Electronic activation |

| -CN (5-position) | 30 | Catalyst poisoning |

Q. What strategies resolve low yields from poor solubility during purification?

Continuous Soxhlet extraction with acetone or acetonitrile effectively isolates the product from inorganic salts. For hygroscopic or moisture-sensitive batches, inert atmosphere storage (N₂/Ar) and lyophilization are recommended to prevent decomposition .

Q. How does the tetrahydropyranyl (THP) group compare to other alkoxymethyl groups in stability and reactivity?

The THP group enhances hydrolytic stability compared to smaller alkoxymethyl groups (e.g., methoxy) due to its bulky, hydrophobic structure. However, it may introduce steric challenges in reactions requiring tight transition states. In contrast, morpholinylmethyltrifluoroborates show higher solubility but lower thermal stability .

Q. What analytical techniques validate the compound’s structure and reaction outcomes?

Q. How to troubleshoot inconsistent yields during scale-up synthesis?

Common issues include incomplete SN2 displacement (addressed by excess alkoxide) and byproduct contamination (mitigated via Soxhlet extraction). For reproducibility, maintain strict temperature control (<40°C during substitution) and use freshly distilled solvents to avoid moisture-induced decomposition .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in substituent effects (e.g., low yields with -CN groups) may arise from competing coordination modes. Validate hypotheses using DFT calculations or in situ IR spectroscopy to monitor reaction intermediates .

- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary catalyst loading, base strength, and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.